Cas no 2229305-94-4 (2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine)

2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine
- EN300-1740923
- 2229305-94-4
- 2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]ethan-1-amine
-
- インチ: 1S/C11H17NO/c1-8-7-10(9(2)13-8)11(3-4-11)5-6-12/h7H,3-6,12H2,1-2H3
- InChIKey: OVYBLDXTYLLDPC-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(=C1C)C1(CCN)CC1
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 39.2Ų
2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1740923-0.05g |
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]ethan-1-amine |
2229305-94-4 | 0.05g |
$1895.0 | 2023-09-20 | ||
Enamine | EN300-1740923-0.5g |
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]ethan-1-amine |
2229305-94-4 | 0.5g |
$2167.0 | 2023-09-20 | ||
Enamine | EN300-1740923-0.25g |
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]ethan-1-amine |
2229305-94-4 | 0.25g |
$2077.0 | 2023-09-20 | ||
Enamine | EN300-1740923-1.0g |
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]ethan-1-amine |
2229305-94-4 | 1g |
$2257.0 | 2023-05-23 | ||
Enamine | EN300-1740923-10.0g |
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]ethan-1-amine |
2229305-94-4 | 10g |
$9704.0 | 2023-05-23 | ||
Enamine | EN300-1740923-0.1g |
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]ethan-1-amine |
2229305-94-4 | 0.1g |
$1986.0 | 2023-09-20 | ||
Enamine | EN300-1740923-2.5g |
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]ethan-1-amine |
2229305-94-4 | 2.5g |
$4424.0 | 2023-09-20 | ||
Enamine | EN300-1740923-5.0g |
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]ethan-1-amine |
2229305-94-4 | 5g |
$6545.0 | 2023-05-23 | ||
Enamine | EN300-1740923-1g |
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]ethan-1-amine |
2229305-94-4 | 1g |
$2257.0 | 2023-09-20 | ||
Enamine | EN300-1740923-10g |
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]ethan-1-amine |
2229305-94-4 | 10g |
$9704.0 | 2023-09-20 |
2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine 関連文献
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amineに関する追加情報
Introduction to 2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine (CAS No: 2229305-94-4)
2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2229305-94-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine features a unique structural motif combining a cyclopropyl group with a 2,5-dimethylfuran moiety, making it a promising candidate for further exploration in drug discovery and development. The molecular architecture of this compound suggests potential interactions with biological targets, which has prompted extensive research into its pharmacological properties and applications.
The structural composition of 2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine includes a cyclopropyl ring attached to an ethanamine backbone, with the 2,5-dimethylfuran substituent providing additional functional diversity. This arrangement allows for diverse electronic and steric interactions, which are critical factors in determining the compound's biological activity. The presence of both aromatic and aliphatic components in its structure enhances its versatility, making it a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the 2,5-dimethylfuran moiety. This functional group has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The incorporation of this moiety into 2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine not only enhances its structural complexity but also opens up new avenues for therapeutic intervention.
One of the most compelling aspects of 2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine is its potential as a lead compound in the development of new drugs. The cyclopropyl group is known to contribute to the binding affinity and selectivity of small molecules towards biological targets. Additionally, the ethanamine moiety can serve as a hinge region or interaction point with protein receptors. These features make this compound an attractive candidate for further optimization through structure-based drug design approaches.
Recent studies have highlighted the importance of cyclopropyl-containing compounds in medicinal chemistry due to their unique pharmacokinetic profiles and reduced metabolic liability. The stability of the cyclopropyl ring under physiological conditions makes it an ideal component for drug candidates that require prolonged half-life or enhanced bioavailability. Furthermore, the presence of multiple stereocenters in 2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine allows for the synthesis of enantiomerically pure derivatives, which can be crucial for achieving high selectivity in drug action.
The 2,5-dimethylfuran substituent in this compound also contributes to its overall chemical diversity. This group can participate in hydrogen bonding interactions and π-stacking effects with biological targets, thereby modulating binding affinity and efficacy. The combination of these features makes 2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine a versatile scaffold for designing molecules with tailored biological activities.
In terms of synthetic chemistry, 2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-am ine can be accessed through multi-step synthetic routes that involve functional group transformations such as alkylation, cyclization, and reduction reactions. The synthesis of this compound requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency and scalability.
The pharmacological evaluation of 2 - 1 - ( 2 , 5 - dim eth ylfura n - 3 - yl ) cyc lo prop yle than - 1 - am ine has revealed promising preliminary results. In vitro studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions suggest potential therapeutic applications in areas such as oncology, neurology, and inflammation research.
One particularly intriguing aspect of this compound is its potential role as an inhibitor or modulator of enzyme activity. Enzymes are key players in many biological processes, and their dysregulation is often associated with diseases. By targeting specific enzymes with high selectivity, 2 - 1 - ( 2 , 5 - dim eth ylfura n - 3 - yl ) cyc lo prop yle than - 1 - am ine could provide a novel approach to treating these conditions without causing significant side effects.
The development of new therapeutic agents relies heavily on understanding the structure-property relationships that govern biological activity. The unique structural features of 2 - 1 - ( 2 , 5 - dim eth ylfura n - 3 - yl ) cyc lo prop yle than - 1 - am ine make it an excellent candidate for studying these relationships. By systematically modifying its structure and evaluating the impact on biological activity, researchers can gain valuable insights into how small molecules interact with their targets.
Future research directions for 2229305 -94 -4 ) include exploring its potential as an intermediate in drug synthesis and investigating its mechanism of action at the molecular level. Additionally, computational modeling techniques such as molecular dynamics simulations can be employed to predict how this compound interacts with biological targets based on its three-dimensional structure.
The integration of experimental data with computational predictions will provide a comprehensive understanding of the pharmacological properties of (cas no2229305_94_4) . This holistic approach is essential for optimizing drug candidates throughout the discovery process.
In conclusion, (cas no2229305_94_4) ) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents . Its unique combination of functional groups, coupled with promising preliminary pharmacological data, makes it an exciting prospect for further research . As our understanding deepens, this compound has the potential to contribute significantly to advancements in pharmaceutical chemistry and medicinal biology . p >
2229305-94-4 (2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine) 関連製品
- 1632-19-5(Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate)
- 1353984-38-9([1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester)
- 522613-62-3(tert-butyl N-(2-ethenyl-4-methoxyphenyl)carbamate)
- 1897793-30-4(5-bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid)
- 1183652-92-7(1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one)
- 2034350-12-2(4-({2-(4-methoxyphenyl)ethylcarbamoyl}amino)methyl-N,N-dimethylpiperidine-1-carboxamide)
- 2227862-23-7(tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate)
- 1804910-40-4(Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)
- 2517201-78-2(2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2))
- 1351809-48-7(1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide)



